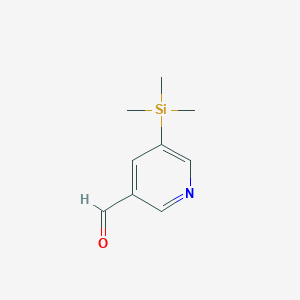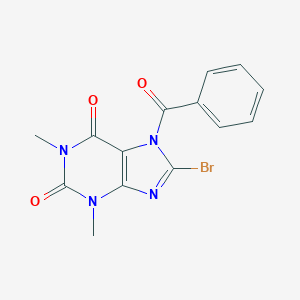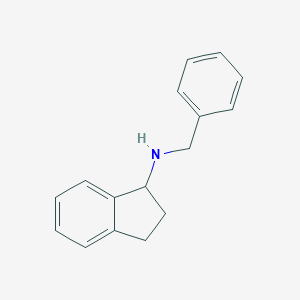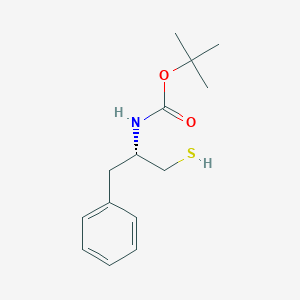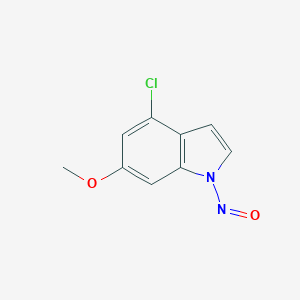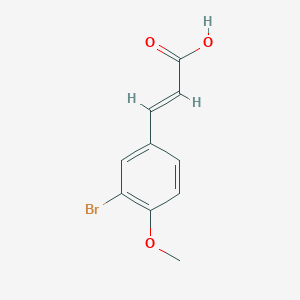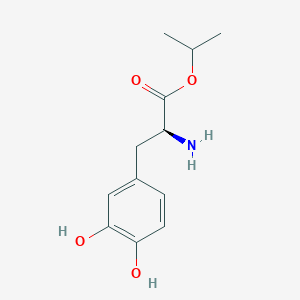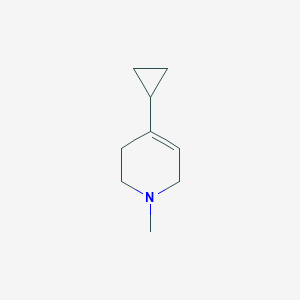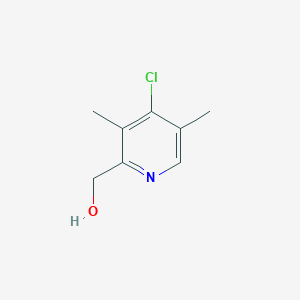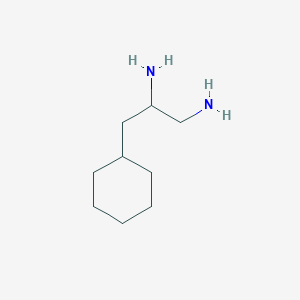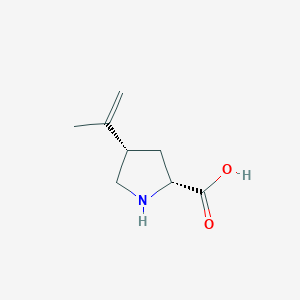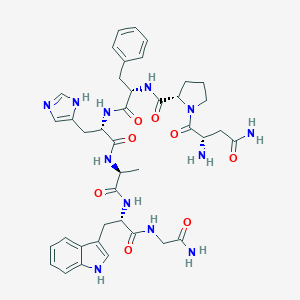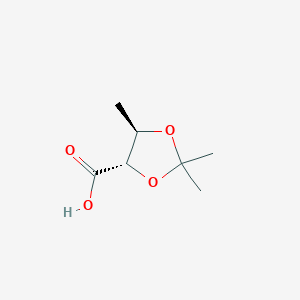
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a chiral compound that has gained attention due to its potential use in various scientific research applications. This acid is synthesized through a multi-step process that involves the use of various chemical reagents. In recent years, TMDCA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary, meaning that it can influence the stereochemistry of other molecules during chemical reactions. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential use in the development of new drugs and pharmaceuticals.
Efectos Bioquímicos Y Fisiológicos
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of other chiral compounds. However, (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid also has some limitations, including its relatively high cost and the complexity of its synthesis.
Direcciones Futuras
For the study of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid include the development of new drugs and pharmaceuticals and further research into its mechanism of action and potential uses in organic chemistry.
Métodos De Síntesis
The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with thionyl chloride to form 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride. This compound is then reacted with sodium cyanide to form 2,2-dimethyl-1,3-dioxolane-4-carbonitrile. The next step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carbonitrile with methylmagnesium bromide to form (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid.
Aplicaciones Científicas De Investigación
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of organic chemistry, where (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been used as a chiral building block for the synthesis of other chiral compounds. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propiedades
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

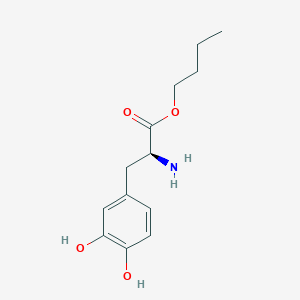
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
